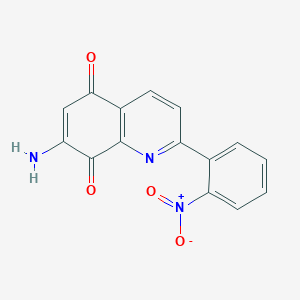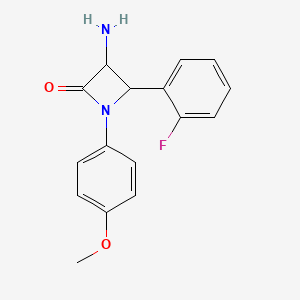![molecular formula C18H12N2O2 B11837977 [8,8'-Biquinoline]-7,7'-diol CAS No. 829666-42-4](/img/structure/B11837977.png)
[8,8'-Biquinoline]-7,7'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[8,8’-Biquinoline]-7,7’-diol: is a chemical compound that belongs to the family of biquinolines It is characterized by two quinoline units connected at the 8th position, with hydroxyl groups attached at the 7th position of each quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [8,8’-Biquinoline]-7,7’-diol typically involves the coupling of quinoline derivatives. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The resulting quinoline derivatives can then be coupled using various methods such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of [8,8’-Biquinoline]-7,7’-diol may involve large-scale Skraup synthesis followed by purification and coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: [8,8’-Biquinoline]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The quinoline rings can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
Chemistry: [8,8’-Biquinoline]-7,7’-diol is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, [8,8’-Biquinoline]-7,7’-diol and its derivatives are investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, [8,8’-Biquinoline]-7,7’-diol is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of [8,8’-Biquinoline]-7,7’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and quinoline rings enable the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Quinoline: A simpler analog with a single quinoline ring.
8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8th position.
Biquinoline: A compound with two quinoline units but without hydroxyl groups.
Uniqueness: [8,8’-Biquinoline]-7,7’-diol is unique due to the presence of hydroxyl groups at the 7th position of each quinoline ring. This structural feature enhances its ability to form hydrogen bonds and interact with various molecular targets, making it more versatile in scientific research and industrial applications compared to its analogs .
属性
CAS 编号 |
829666-42-4 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
8-(7-hydroxyquinolin-8-yl)quinolin-7-ol |
InChI |
InChI=1S/C18H12N2O2/c21-13-7-5-11-3-1-9-19-17(11)15(13)16-14(22)8-6-12-4-2-10-20-18(12)16/h1-10,21-22H |
InChI 键 |
UCDMRGUGNJSADT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2)O)C3=C(C=CC4=C3N=CC=C4)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)

![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)



![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)


